

Spectroscopic Characterization of 5-Chlorooxindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorooxindole

Cat. No.: B032874

[Get Quote](#)

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-chlorooxindole** (CAS No: 17630-75-0), a substituted oxindole derivative of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of **5-chlorooxindole** is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of **5-chlorooxindole**.

Table 1: ^1H NMR Spectroscopic Data of **5-Chlorooxindole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Table 2: ^{13}C NMR Spectroscopic Data of **5-Chlorooxindole**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. The provided tables are placeholders for typical expected values.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data of **5-Chlorooxindole**

Wavenumber (cm^{-1})	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch (Amide)
~1710	Strong	C=O Stretch (Lactam)
~1620	Medium	C=C Stretch (Aromatic)
~1470	Medium	C-H Bend (Methylene)
~1100	Medium	C-N Stretch
~820	Strong	C-H Bend (Aromatic, para-substituted)
~750	Medium	C-Cl Stretch

Note: The data presented are characteristic vibrational frequencies. Experimental data for **5-Chlorooxindole** was obtained via the KBr wafer technique.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **5-chlorooxindole** and provides information about its fragmentation pattern.[\[1\]](#)

Table 4: Mass Spectrometry Data of **5-Chlorooxindole**

m/z	Relative Intensity	Assignment
167	High	[M] ⁺ (Molecular Ion)
169	Medium	[M+2] ⁺ (Isotopic peak for ³⁷ Cl)
138	Medium	[M-CO-H] ⁺
139	Medium	[M-CO] ⁺

The molecular weight of **5-chlorooxindole** is 167.59 g/mol. The presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[\[1\]](#)

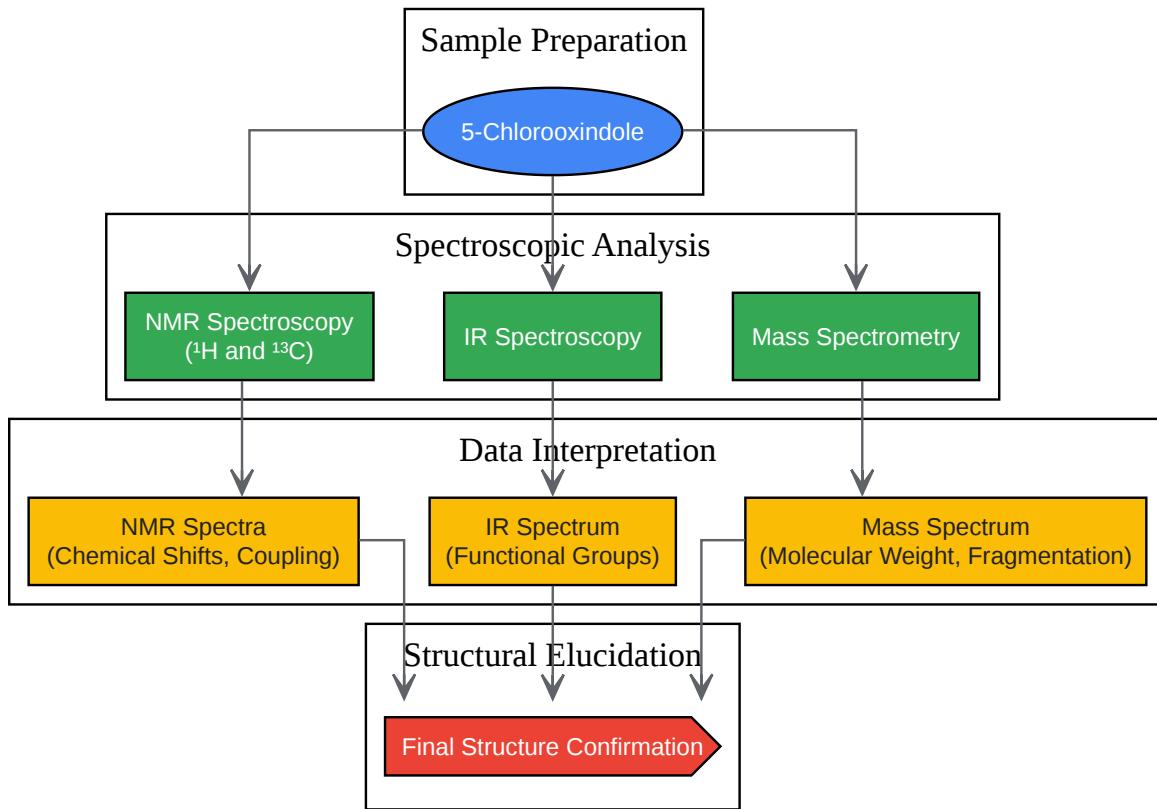
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-chlorooxindole** is prepared by dissolving the sample in a deuterated solvent, commonly deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400, operating at the appropriate frequencies for each nucleus.[\[2\]](#) The data is processed using specialized software to obtain the final spectra.

Infrared (IR) Spectroscopy


For solid samples like **5-chlorooxindole**, the KBr wafer technique is a common method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. This process causes ionization and fragmentation of the molecule. The resulting ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer before being detected. [5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as **5-chlorooxindole**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of **5-Chlorooxindole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chlorooxindole | C₈H₆CINO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chlorooxindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032874#spectroscopic-data-of-5-chlorooxindole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com